1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine
Overview
Description
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 2-bromo-2-methylpropanoyl group and a 2-furoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine typically involves the following steps:
Formation of 2-Bromo-2-methylpropanoyl chloride: This can be achieved by reacting 2-bromo-2-methylpropanoic acid with thionyl chloride under reflux conditions.
Acylation of Piperazine: The resulting 2-bromo-2-methylpropanoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(2-Bromo-2-methylpropanoyl)piperazine.
Furoylation: Finally, the 1-(2-Bromo-2-methylpropanoyl)piperazine is reacted with 2-furoyl chloride in the presence of a base to yield the target compound, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromo-2-methylpropanoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The furoyl group can undergo oxidation reactions to form furan derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: Furan derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine depends on its application:
Medicinal Chemistry: It may interact with specific receptors or enzymes, modulating their activity. The bromine atom and furoyl group can play crucial roles in binding interactions.
Material Science: The compound’s electronic properties can influence its behavior in materials, affecting conductivity or light absorption.
Comparison with Similar Compounds
1-(2-Chloro-2-methylpropanoyl)-4-(2-furoyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-2-methylpropanoyl)-4-(2-thienyl)piperazine: Similar structure but with a thienyl group instead of a furoyl group.
Uniqueness: 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine is unique due to the combination of the bromine atom and the furoyl group, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
2-bromo-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,14)12(18)16-7-5-15(6-8-16)11(17)10-4-3-9-19-10/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNDXHBTRZHQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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